Phenyl 9-oxo-9H-xanthene-2-carboxylate
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Overview
Description
Phenyl 9-oxo-9H-xanthene-2-carboxylate is a chemical compound with the molecular formula C22H14O4 It is a derivative of xanthene, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 9-oxo-9H-xanthene-2-carboxylate typically involves the reaction of 9-oxo-9H-xanthene-2-carboxylic acid with phenol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Phenyl 9-oxo-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include various substituted xanthenes, hydroxy derivatives, and quinones .
Scientific Research Applications
Phenyl 9-oxo-9H-xanthene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of Phenyl 9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 9-Oxo-9H-xanthene-2-carboxylic acid
- 9-Phenylxanthen-9-ol
- 6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid
Comparison: Phenyl 9-oxo-9H-xanthene-2-carboxylate is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
64026-57-9 |
---|---|
Molecular Formula |
C20H12O4 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
phenyl 9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C20H12O4/c21-19-15-8-4-5-9-17(15)24-18-11-10-13(12-16(18)19)20(22)23-14-6-2-1-3-7-14/h1-12H |
InChI Key |
UUJITDLVCKNDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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